Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine
Brand Name: Vulcanchem
CAS No.: 1480112-46-6
VCID: VC5888662
InChI: InChI=1S/C12H16F3NO/c1-2-16-9-10-4-3-5-11(8-10)17-7-6-12(13,14)15/h3-5,8,16H,2,6-7,9H2,1H3
SMILES: CCNCC1=CC(=CC=C1)OCCC(F)(F)F
Molecular Formula: C12H16F3NO
Molecular Weight: 247.261

Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine

CAS No.: 1480112-46-6

Cat. No.: VC5888662

Molecular Formula: C12H16F3NO

Molecular Weight: 247.261

* For research use only. Not for human or veterinary use.

Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine - 1480112-46-6

Specification

CAS No. 1480112-46-6
Molecular Formula C12H16F3NO
Molecular Weight 247.261
IUPAC Name N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine
Standard InChI InChI=1S/C12H16F3NO/c1-2-16-9-10-4-3-5-11(8-10)17-7-6-12(13,14)15/h3-5,8,16H,2,6-7,9H2,1H3
Standard InChI Key NNNCPTBPIINBDI-UHFFFAOYSA-N
SMILES CCNCC1=CC(=CC=C1)OCCC(F)(F)F

Introduction

Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine: A Fluorinated Amine with Enhanced Lipophilicity and Potential Bioactivity

Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a fluorinated aromatic amine characterized by a trifluoropropoxy group attached to a phenyl ring at the 3-position, connected via a methylene bridge to an ethylamine moiety. This compound’s structure combines electron-withdrawing fluorine atoms with a lipophilic ethylamine group, conferring distinct physicochemical and biological properties. Below is a detailed analysis of its molecular features, synthesis, potential applications, and comparisons with structurally related compounds.

Synthesis and Chemical Reactivity

The synthesis of Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is inferred from methods used for similar fluorinated amines:

Proposed Synthetic Route

  • Starting Material: 3-(3,3,3-Trifluoropropoxy)benzyl chloride.

  • Nucleophilic Substitution: Reaction with ethylamine under basic conditions to form the ethylamine derivative.

  • Purification: Chromatographic techniques to isolate the product.

Example Reaction:
3-(3,3,3-Trifluoropropoxy)benzyl chloride+CH3CH2NH2Ethyl([3-(3,3,3-trifluoropropoxy)phenyl]methyl)amine+HCl\text{3-(3,3,3-Trifluoropropoxy)benzyl chloride} + \text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine} + \text{HCl}

This method aligns with protocols for synthesizing fluorinated benzylamines, as described in analogous compounds.

CompoundKey FeatureBiological EffectReference
3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamineTrifluoromethylphenoxy groupBlocks serotonin depletion by 4-chloroamphetamine
Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amineTrifluoromethoxy groupPotential CNS penetration for drug design
Ethyl(3,3,3-trifluoropropyl)amine hydrochlorideLinear trifluoropropyl chainReduced bioactivity due to lower lipophilicity

Comparative Analysis of Fluorinated Amines

CompoundTrifluoro SubstituentAmmonia MoietyKey Property
Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amineTrifluoropropoxy (-O-CH₂-CH₂-CF₃)EthylamineHigh lipophilicity, membrane-permeable
3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamineTrifluoromethylphenoxy (-O-C₆H₄-CF₃)Tertiary amineLong-duration serotonin modulation
Ethyl 3,3,3-trifluoropropanoateTrifluoropropionate esterNoneUsed in metabolic studies

Challenges and Future Directions

  • Data Gaps: Specific pharmacological or toxicological data for Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine remain unreported.

  • Research Opportunities:

    • Drug Design: Explore its utility in targeted therapies leveraging enhanced lipophilicity.

    • Environmental Impact: Assess persistence due to fluorine’s resistance to biodegradation.

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